Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
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Overview
Description
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)phenol with 4-nitrophthalonitrile in the presence of a base such as potassium carbonate (K₂CO₃). This reaction forms an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
- Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
Uniqueness
Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity compared to its methyl and ethyl counterparts. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
CAS No. |
58594-78-8 |
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Molecular Formula |
C19H19F3O4 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
propyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate |
InChI |
InChI=1S/C19H19F3O4/c1-3-12-24-18(23)13(2)25-15-8-10-17(11-9-15)26-16-6-4-14(5-7-16)19(20,21)22/h4-11,13H,3,12H2,1-2H3 |
InChI Key |
XAYHEHPTDWFCMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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